![molecular formula C8H11Cl2NS B2441926 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride CAS No. 2174007-67-9](/img/structure/B2441926.png)
2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride
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Overview
Description
“2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride” is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutical and agrochemical products . It has been used in the preparation of compounds like Ritonavir, a second-generation anti-AIDS drug, and selective HIV protease inhibitor . It has also been used for bisphosphonates preparation and structure-related bone antiresorptive properties .
Synthesis Analysis
The synthesis of this compound involves several steps. A process for the preparation of 2-chloro-5-chloromethyl-thiazole, which is employed as an intermediate in the preparation of compounds having a pesticidal action, has been described . This process involves reacting a compound of formula (II), in free form or in salt form, (III), (IV), (V) or (VI) with a chlorinating agent .Molecular Structure Analysis
The molecular formula of “2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride” is C4H5Cl2NS . The molecular weight is 170.06 . The structure of the compound can be represented by the SMILES string Cl.ClCc1nccs1 .Chemical Reactions Analysis
Thiazole, the core structure of this compound, is a heterocyclic compound that contains both sulfur and nitrogen. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 170.06 . The compound’s structure can be represented by the SMILES string Cl.ClCc1nccs1 .Mechanism of Action
While the specific mechanism of action for “2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride” is not mentioned in the search results, thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Safety and Hazards
Future Directions
Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . Therefore, “2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride”, being a thiazole derivative, holds potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLAIMSGIDMUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride | |
CAS RN |
2174007-67-9 |
Source
|
Record name | 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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